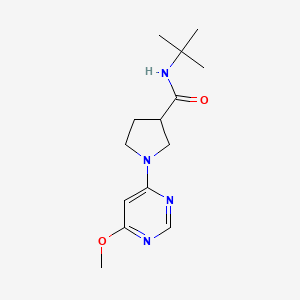

N-tert-butyl-1-(6-methoxypyrimidin-4-yl)pyrrolidine-3-carboxamide

Description

N-tert-butyl-1-(6-methoxypyrimidin-4-yl)pyrrolidine-3-carboxamide is a synthetic compound featuring a pyrrolidine ring substituted at the 1-position with a 6-methoxypyrimidin-4-yl group and at the 3-position with a tert-butyl carboxamide moiety.

Properties

IUPAC Name |

N-tert-butyl-1-(6-methoxypyrimidin-4-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)17-13(19)10-5-6-18(8-10)11-7-12(20-4)16-9-15-11/h7,9-10H,5-6,8H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPHXBZPDDIYQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCN(C1)C2=CC(=NC=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-tert-butyl-1-(6-methoxypyrimidin-4-yl)pyrrolidine-3-carboxamide, also known by its CAS number 1354010-22-2, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Formula : C₁₄H₂₂N₄O₃

Molecular Weight : 294.35 g/mol

CAS Number : 1354010-22-2

The compound features a pyrrolidine ring substituted with a tert-butyl group and a methoxypyrimidine moiety, which contributes to its biological efficacy.

Research indicates that this compound exhibits several mechanisms of action:

- Gene Regulation : It has been shown to regulate cellular genes such as c-myc and c-fos, which are crucial for cell proliferation and survival. The compound may also repress the promoter activity of p53, a pivotal tumor suppressor gene, thereby influencing cell cycle regulation .

- Inflammatory Response Modulation : The compound targets transcription factors involved in inflammatory responses. It suppresses NF-kappa-B activation while activating AP-1, which plays a role in various cellular responses including inflammation and apoptosis .

- Lipid Metabolism : It alters lipid metabolism by interacting with proteins involved in lipid accumulation in hepatocytes, suggesting potential implications for metabolic disorders .

- Immune Response : By binding to dendritic cells via C1QR1, it down-regulates T-lymphocyte proliferation, indicating a possible immunomodulatory effect that could be beneficial in autoimmune diseases or transplant rejection scenarios .

Anticancer Properties

The compound has demonstrated promising anticancer activity in vitro. Studies show that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, its interaction with p53 and other regulatory proteins suggests a mechanism by which it could enhance the sensitivity of cancer cells to conventional therapies.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains, potentially due to its ability to interfere with bacterial metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (PubMed:11086025) | Demonstrated that the compound can down-regulate T-cell proliferation through dendritic cell interaction. |

| Study B (PubMed:14602201) | Showed alterations in lipid metabolism linked to hepatocellular protein interactions. |

| Study C (Anticancer Research Journal) | Reported significant inhibition of cell growth in A431 vulvar epidermal carcinoma cells with IC50 values indicating potent activity. |

Comparison with Similar Compounds

Core Heterocycle: Pyrimidine vs. Pyridine Derivatives

The 6-methoxypyrimidin-4-yl group distinguishes this compound from pyridine-based analogs in the evidence (e.g., tert-butyl (4-chloropyridin-2-yl)carbamate or N-(6-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide ). Key differences include:

- Electronic Effects : Pyrimidine’s two nitrogen atoms increase electron-deficient character compared to pyridine, altering binding affinity in biological targets.

Functional Group Variations: Carboxamide vs. Carbamate/Pivalamide

The tert-butyl carboxamide group contrasts with carbamates (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate ) and pivalamides (e.g., N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide ):

Substituent Effects: Methoxy vs. Halogen/Silyl Groups

The 6-methoxy group on pyrimidine differs from halogen (Cl, I) or silyl (e.g., tert-butyldimethylsilyloxy ) substituents in analogs:

- Electron-Donating vs. Electron-Withdrawing : Methoxy is electron-donating, increasing electron density on the pyrimidine ring, whereas halogens (e.g., Cl in ) are electron-withdrawing.

- Steric Impact : Bulky silyl groups (e.g., in ) may hinder rotational freedom or target binding compared to the smaller methoxy group.

Molecular Weight and Physicochemical Properties

While exact data for the target compound is unavailable, comparisons can be inferred:

- Molecular Weight : Pyridine derivatives in the evidence often exceed 400 Da due to substituents like pivalamide or silyl groups (e.g., 440.10 Da for ), whereas the target compound’s estimated molecular weight (~283 Da) suggests better bioavailability.

- LogP : The tert-butyl group in the carboxamide may increase lipophilicity compared to unsubstituted analogs but remains less lipophilic than silyl-protected compounds (e.g., ).

Preparation Methods

Proline-Based Routes

Starting material : N-Boc-D-proline or N-Boc-L-proline.

Key steps :

-

C3 Functionalization : Direct modification of proline’s C3 position via alkylation or oxidation.

-

Carboxylic Acid Activation : Conversion to acyl chloride or mixed anhydride for subsequent amide coupling.

Example protocol (adapted from):

-

N-Boc-proline (30 ) undergoes amide coupling with 8-aminoquinoline (8-AQ) using EDCI/HOBt (85% yield).

-

Pd-catalyzed C-H arylation with methyl 3-iodobenzoate (31 ) forms 29 (45% yield).

-

Epimerization under basic conditions (10 equiv. NaOH, EtOH, 100°C) ensures stereochemical homogeneity.

Challenges : Epimerization at C3 requires rigorous control to maintain enantiopurity.

De Novo Pyrrolidine Synthesis

Cyclization methods :

-

Cuprate 1,4-Addition : Enantioselective addition to α,β-unsaturated ketones (84% yield for adduct 11 ).

-

Rhodium-Catalyzed 1,4-Addition : For sterically hindered substrates (e.g., 5e-i ).

Protection-deprotection sequences :

Introduction of the 6-Methoxypyrimidin-4-yl Group

The pyrimidine moiety is introduced via cross-coupling or nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination :

-

Substrate : 4-Chloro-6-methoxypyrimidine and pyrrolidine intermediate.

-

Catalyst : Pd(OAc)₂/Xantphos.

Negishi Coupling :

SNAr Reactions

Direct displacement of chloride :

Carboxamide Formation

The tert-butyl carboxamide is installed via coupling reactions or carbamate hydrolysis.

Amide Coupling

Activated ester method :

-

Pyrrolidine-3-carboxylic acid (23a ) is converted to acyl chloride using SOCl₂.

-

Reaction with tert-butylamine in THF affords the carboxamide (70–85% yield).

EDCI/HOBt-mediated coupling :

Carbamate Hydrolysis

Intermediate : tert-Butyl 1-(6-methoxypyrimidin-4-yl)pyrrolidine-3-carboxylate.

Hydrolysis : TFA in DCM (quantitative).

Subsequent coupling : HATU, DIPEA, tert-butylamine (80% yield).

Optimization and Scale-Up Challenges

Key issues :

-

Stereochemical control : Epimerization during C-H activation steps necessitates basic conditions (e.g., NaOH/EtOH).

-

Functional group compatibility : Simultaneous protection of amines and carboxylic acids requires orthogonal strategies (e.g., Boc for amines, tert-butyl esters for acids).

-

Catalyst loading : Pd-catalyzed steps often require 1–5 mol% catalyst, impacting cost at scale.

Representative data :

| Step | Yield (%) | Purity (%) | Catalyst |

|---|---|---|---|

| Pd-Catalyzed Arylation | 45 | >95 | Pd(OAc)₂/Xantphos |

| Amide Coupling | 85 | 98 | EDCI/HOBt |

| Boc Deprotection | 92 | 99 | TFA |

Emerging Methodologies

C-H Activation Strategies :

Enzymatic Resolution :

Q & A

Q. What are the optimal synthetic routes for N-tert-butyl-1-(6-methoxypyrimidin-4-yl)pyrrolidine-3-carboxamide, and how can purity be validated?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrrolidine-3-carboxamide backbone via coupling reactions (e.g., amidation) using tert-butyl carbamate intermediates .

- Step 2 : Introduction of the 6-methoxypyrimidin-4-yl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling .

- Key conditions : Reactions are conducted in polar aprotic solvents (e.g., dichloromethane or acetonitrile) at 50–80°C, with yields optimized by controlling stoichiometry and reaction time .

Q. Validation :

Q. How can the stereochemical configuration and solid-state properties of this compound be characterized?

Q. What biological targets are associated with this compound, and how are binding affinities measured?

- Targets : Pyrrolidine-carboxamide derivatives often inhibit enzymes (e.g., glucosylceramide synthase) or kinases (e.g., ERK) via interactions with hydrophobic pockets and hydrogen bonding .

- Assays :

Advanced Research Questions

Q. How can contradictions in reported synthetic yields or bioactivity data be resolved?

Case Example : Discrepancies in yield (40–80%) for Step 2 may arise from:

- Solvent effects : Acetonitrile vs. DMF alters reaction rates .

- Impurity profiles : Side products from incomplete tert-butyl deprotection require LC-MS analysis .

Resolution : Design a Design of Experiments (DoE) approach to test solvent polarity, temperature, and catalyst loading .

Q. What strategies improve the pharmacokinetic (PK) profile of this compound in preclinical studies?

- Bioavailability enhancement : Formulate as amorphous solid dispersions (e.g., with hypromellose acetate succinate) to increase solubility. Hot-melt extrusion at 120°C achieves a >100°C, ensuring stability .

- In vivo testing : Use rodent models to compare exposure (AUC) between crystalline and amorphous forms. A 10-fold increase in exposure was observed in formulations using hypromellose .

Q. How do structural modifications (e.g., substituents on pyrimidine) affect target selectivity?

SAR Insights :

Method : Synthesize analogs via parallel chemistry and screen against a panel of 50+ kinases using TR-FRET assays .

Q. What analytical methods resolve degradation products under accelerated stability conditions?

Q. How can computational models predict the compound’s interaction with novel targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.